molecular formula C21H21N3O3 B2851200 8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923173-23-3

8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2851200
CAS No.: 923173-23-3
M. Wt: 363.417
InChI Key: HFMPXOIZXMGQEZ-UHFFFAOYSA-N
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Description

8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and the delta opioid receptor . RIPK1 is a key component in the necroptosis signaling pathway, which is involved in various pathophysiological disorders . The delta opioid receptor is a potential target for neurological and psychiatric disorders .

Mode of Action

The compound acts as an inhibitor of RIPK1 . It binds to the active site of RIPK1, occupying a deep hydrophobic pocket and forming T-shaped π–π interactions with His136 . This inhibits the kinase’s activity, disrupting the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a type of programmed cell death involved in various disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially alleviating these disorders .

Pharmacokinetics

The spirocyclic core of the compound has potential for expansion into both the substrate and 2-oxoglutarate (2OG) binding pockets of the PHDs , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

By inhibiting RIPK1, the compound disrupts the necroptosis signaling pathway . This could potentially alleviate various disorders associated with necroptosis, including inflammatory, neurodegenerative, infectious, and malignant diseases . As an agonist of the delta opioid receptor, the compound could potentially be used to treat neurological and psychiatric disorders .

Properties

IUPAC Name

3-methyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-23-19(26)21(22-20(23)27)11-13-24(14-12-21)18(25)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMPXOIZXMGQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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